molecular formula C8H10BrNO2 B13624015 (r)-2-(1-Amino-2-hydroxyethyl)-6-bromophenol

(r)-2-(1-Amino-2-hydroxyethyl)-6-bromophenol

Katalognummer: B13624015
Molekulargewicht: 232.07 g/mol
InChI-Schlüssel: YQNUKWBOXOLUSU-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-(1-Amino-2-hydroxyethyl)-6-bromophenol is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and a bromine atom attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Amino-2-hydroxyethyl)-6-bromophenol typically involves the following steps:

    Amination: The addition of an amino group to the ethyl side chain.

These reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of ®-2-(1-Amino-2-hydroxyethyl)-6-bromophenol may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(1-Amino-2-hydroxyethyl)-6-bromophenol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

®-2-(1-Amino-2-hydroxyethyl)-6-bromophenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-6-bromophenol involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-(1-Amino-2-hydroxyethyl)-4-bromophenol: Similar structure but with the bromine atom in a different position.

    ®-2-(1-Amino-2-hydroxyethyl)-6-chlorophenol: Similar structure but with a chlorine atom instead of bromine.

    ®-2-(1-Amino-2-hydroxyethyl)-6-fluorophenol: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

®-2-(1-Amino-2-hydroxyethyl)-6-bromophenol is unique due to the specific positioning of the bromine atom and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H10BrNO2

Molekulargewicht

232.07 g/mol

IUPAC-Name

2-[(1R)-1-amino-2-hydroxyethyl]-6-bromophenol

InChI

InChI=1S/C8H10BrNO2/c9-6-3-1-2-5(8(6)12)7(10)4-11/h1-3,7,11-12H,4,10H2/t7-/m0/s1

InChI-Schlüssel

YQNUKWBOXOLUSU-ZETCQYMHSA-N

Isomerische SMILES

C1=CC(=C(C(=C1)Br)O)[C@H](CO)N

Kanonische SMILES

C1=CC(=C(C(=C1)Br)O)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.